Azetidine, 1-benzoyl-
Description
1-Benzoylazetidine is a four-membered heterocyclic compound featuring an azetidine ring (a saturated four-membered ring containing one nitrogen atom) substituted with a benzoyl group at the 1-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s small ring size induces significant ring strain, which influences its reactivity and stability compared to larger heterocycles like pyrrolidines or piperidines. Synthetically, 1-benzoylazetidine is often prepared via acylation of azetidine or through cyclization reactions involving precursors such as hydrazides or β-lactams .
Properties
CAS No. |
3420-62-0 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
azetidin-1-yl(phenyl)methanone |
InChI |
InChI=1S/C10H11NO/c12-10(11-7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
SIHXFQDBQGKMHX-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzoylazetidine can be synthesized through several methods. One common approach involves the cyclization of N-benzylideneaniline derivatives. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate aziridine, which then undergoes ring expansion to form the azetidine ring .
Another method involves the [2+2] cycloaddition of imines and alkynes to form azetidines. This reaction can be catalyzed by transition metals such as palladium or nickel .
Industrial Production Methods
Industrial production of 1-benzoylazetidine may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Benzoylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of 1-benzoylazetidine can yield the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
1-Benzoylazetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzoylazetidine involves its ability to undergo ring-opening reactions due to the significant ring strain in the azetidine ring. This ring strain makes the compound highly reactive and capable of forming various intermediates that can interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the azetidine ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Thiobenzoylazetidine
A sulfur analog of 1-benzoylazetidine, 1-thiobenzoylazetidine replaces the carbonyl oxygen with sulfur. This substitution significantly alters its electronic and spectroscopic properties:
- NMR Spectroscopy : The methylene protons of 1-thiobenzoylazetidine resonate at δ 5.70 and 7.73, whereas those of 1-benzoylazetidine appear at δ 5.86 and 7.74. The downfield shift in the benzoyl derivative suggests stronger electron-withdrawing effects from the carbonyl group compared to the thiocarbonyl group .
- Reactivity : Thiocarbonyl compounds exhibit distinct reaction pathways due to weaker π-bonding and greater nucleophilicity at the sulfur atom. For example, 1-thiobenzoylazetidine undergoes isomerization via a different mechanism compared to its carbonyl counterpart, likely due to differences in transition-state stabilization .
Table 1: NMR Data for 1-Benzoylazetidine vs. 1-Thiobenzoylazetidine
| Compound | Methylene Proton Shifts (δ) |
|---|---|
| 1-Benzoylazetidine | 5.86, 7.76 |
| 1-Thiobenzoylazetidine | 5.70, 7.73 |
Azetidin-2-one Derivatives
Azetidin-2-one (β-lactam) derivatives, such as those synthesized from benzimidazole precursors, share the azetidine core but differ in substitution patterns. For instance:
- Synthetic Routes: Azetidin-2-one derivatives are typically prepared via cyclization of hydrazides with acetophenones, whereas 1-benzoylazetidine may involve direct acylation or ring-closing metathesis .
- Stability : The carbonyl group in azetidin-2-one introduces additional ring strain, making it more reactive toward nucleophilic attack compared to 1-benzoylazetidine, which is stabilized by conjugation with the benzoyl group.
Table 2: Key Properties of Azetidine Derivatives
| Compound | Key Functional Group | Synthetic Method | Stability Profile |
|---|---|---|---|
| 1-Benzoylazetidine | Benzoyl | Acylation of azetidine | Moderate (conjugative stabilization) |
| Azetidin-2-one | Ketone | Hydrazide cyclization | Low (high ring strain) |
Benzyl 3-Acetylazetidine-1-carboxylate
This compound, with an acetyl group at the 3-position and a benzyl ester at the 1-position, highlights the impact of substituent placement:
- Molecular Weight : At 233.26 g/mol, it is heavier than 1-benzoylazetidine (MW ~177.2 g/mol), primarily due to the benzyl ester group .
- Reactivity : The ester group enhances solubility in polar solvents but reduces electrophilicity at the ring nitrogen compared to the benzoyl group in 1-benzoylazetidine.
Mechanistic and Functional Differences
- Isomerization Pathways : 1-Acylazetidines (e.g., 1-benzoylazetidine) isomerize via protonation at the carbonyl oxygen, while 1-thioacyl analogs involve sulfur-centered intermediates, leading to divergent products .
- Biological Relevance : While 1-benzoylazetidine is primarily a synthetic intermediate, azetidin-2-one derivatives are explored for antimicrobial activity due to their structural resemblance to β-lactam antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
